Welcome to the BenchChem Online Store!
molecular formula C12H9F3N2O3 B8337719 2-Cyano-5-ethoxalylaminobenzotrifluoride

2-Cyano-5-ethoxalylaminobenzotrifluoride

Cat. No. B8337719
M. Wt: 286.21 g/mol
InChI Key: UQFMEJJKWIFYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05061706

Procedure details

A solution of 6.8 g (31.5 mmol) 2-cyano-5-nitrobenzotrifluoride in 200 ml ethanol was hydrogenated at atm. pressure by using 0.4 g 5% Pd-C as a catalyst. The reaction mixture was filtered and evaporated in vacuo. The crude product was dissolved in 150 ml dry tetrahydrofuran and added 6.0 ml (43.6 mmol) dry triethylamine. A solution of 4.4 ml (39.4 mmol) ethyl oxalylchlorid in 30 ml dry tetrahydrofuran was added dropwise, and then stirring was continued at 25° C. for 3 h. The filtered and evaporated reaction product was stirred with ethanol-water to give 7.3 g (82%) of 2-cyano-5-ethoxalylaminobenzotrifluoride. M.p. 112-114° C.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl oxalylchlorid
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[C:12]([F:15])([F:14])[F:13])#[N:2].C(N(CC)CC)C.[CH2:23]([OH:25])[CH3:24].[OH2:26].[CH2:27]([OH:29])[CH3:28]>[Pd].O1CCCC1>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:23]([C:24]([O:29][CH2:27][CH3:28])=[O:26])=[O:25])=[CH:5][C:4]=1[C:12]([F:15])([F:14])[F:13])#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
ethyl oxalylchlorid
Quantity
4.4 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Six
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 150 ml dry tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
The filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
reaction product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)NC(=O)C(=O)OCC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.